(S)-2-(pyrrolidin-3-yl)ethanethiol hydrochloride
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Overview
Description
(S)-2-(pyrrolidin-3-yl)ethanethiol hydrochloride is a chemical compound that features a pyrrolidine ring attached to an ethanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(pyrrolidin-3-yl)ethanethiol hydrochloride typically involves the reaction of pyrrolidine derivatives with ethanethiol under specific conditions. One common method includes the use of base-promoted reactions involving β-enamino imides, aromatic aldehydes, and malononitrile . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(pyrrolidin-3-yl)ethanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The ethanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(S)-2-(pyrrolidin-3-yl)ethanethiol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(pyrrolidin-3-yl)ethanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the pyrrolidine ring can interact with various binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(pyrrolidin-3-yl)benzonitrile hydrochloride: This compound features a benzonitrile group instead of an ethanethiol group.
(S)-pyrrolidin-3-ylmethanol: This compound has a hydroxyl group instead of an ethanethiol group.
Uniqueness
(S)-2-(pyrrolidin-3-yl)ethanethiol hydrochloride is unique due to the presence of the ethanethiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H14ClNS |
---|---|
Molecular Weight |
167.70 g/mol |
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]ethanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |
InChI Key |
CHCBYPGHSYOMGZ-RGMNGODLSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CCS.Cl |
Canonical SMILES |
C1CNCC1CCS.Cl |
Origin of Product |
United States |
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